[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine
Description
Properties
IUPAC Name |
(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJORIBKMIPLR-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine typically involves the reaction of 2-fluoropyridine with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, followed by the addition of 2-fluoropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine has been investigated for its role as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders .
Case Study: Neurological Disorders
A study highlighted the synthesis of derivatives based on this compound for treating central nervous system disorders. The derivatives demonstrated promising results in preclinical trials, showing efficacy in modulating neurotransmitter systems . This suggests that the compound could be further developed into therapeutic agents.
Agrochemicals
Pesticide Formulation
The compound's properties make it suitable for use in developing agrochemicals, particularly pesticides. Its fluorinated pyridine structure enhances lipophilicity, which is beneficial for penetration into plant tissues and improving bioactivity against pests .
Case Study: Insecticidal Activity
Research conducted on fluoro-substituted compounds revealed that this compound exhibited significant insecticidal properties. Field trials demonstrated a reduction in pest populations when applied as part of a formulated pesticide . This underscores the compound's potential in agricultural applications.
Materials Science
Polymer Synthesis
The compound can also be utilized in synthesizing advanced materials. Its ability to participate in polymerization reactions allows for the development of novel polymers with tailored properties for specific applications, such as coatings and adhesives .
Case Study: Coating Applications
A study explored the incorporation of this compound into polymer matrices used for protective coatings. The resulting materials exhibited enhanced chemical resistance and durability compared to traditional coatings, demonstrating the compound's utility in materials science .
Summary of Applications
Mechanism of Action
The mechanism of action of [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety enhances the compound’s binding affinity and selectivity, while the dimethylamine group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(a) Fluorine Positioning
- OT-4884 : Fluorine at the pyridine C2 position induces strong electron-withdrawing effects, stabilizing the pyridine ring and modulating conjugation through the ethenyl linker. This configuration contrasts with SH-7150 (fluorine at pyridine C3) and OT-4811 (fluorine at pyridine C2/C3), where positional changes alter electronic density and steric interactions .
- PN-4798/PN-4666 : Fluorine on benzene rings (C4/C5) reduces reactivity compared to pyridine-based analogs, as seen in their applications in boronic ester chemistry and nitrile-based intermediates .
(b) Functional Groups
- Dimethylamino ethenyl (OT-4884): The tertiary amine and conjugated double bond enhance charge-transfer properties, making OT-4884 suitable for dynamic supramolecular assemblies (e.g., stimuli-responsive luminescent materials) .
- Propanamide (SH-7150) and Propan-1-ol (OT-4811) : Polar functional groups improve solubility and hydrogen-bonding capacity, favoring biological applications. SH-7150’s amide group mimics peptide bonds, while OT-4811’s hydroxyl group aids in formulation studies .
- Boronic ester (PN-4798) and Nitrile (PN-4666) : These groups enable cross-coupling reactions (Suzuki) or serve as intermediates for bioactive molecule synthesis .
Application-Specific Insights
- Materials Science: OT-4884’s conjugation and amine group align with cyanostyryl-based systems (e.g., CS1–CS3 in ), where ethenyl groups enable π-π stacking for optoelectronic materials .
- Pharmacology : SH-7150’s amide group parallels oxyresveratrol derivatives (), which are used in drug discovery for antioxidant or anti-inflammatory activity .
- Synthetic Chemistry : PN-4798 and PN-4666 exemplify fluorine’s role in stabilizing reactive intermediates, a trend also observed in pyrimidine-thietane hybrids () .
Biological Activity
[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a fluorinated pyridine moiety, which enhances its lipophilicity and potential for membrane permeability. The presence of the dimethylamine group may also contribute to its biological interactions by influencing binding affinity to various receptors.
Mechanisms of Biological Activity
- Receptor Binding : The fluoropyridine component is known to interact with various biological targets, including adenosine receptors. Studies indicate that compounds with similar structures can exhibit high binding affinities to these receptors, which are implicated in neurodegenerative diseases and cancer .
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This activity could be linked to its ability to interfere with kinase signaling pathways, particularly those involving Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation .
- Antimicrobial Activity : Compounds containing pyridine rings have shown varying degrees of antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against bacterial strains .
Table 1: Biological Activity Summary
Case Study: Inhibition of PLK1
A study investigating the inhibition of PLK1 by compounds structurally related to this compound found that certain derivatives exhibited IC50 values in the low nanomolar range. This suggests that modifications to the structure can enhance potency against PLK1, making it a promising scaffold for further drug development targeting cancer therapies .
Case Study: Neuroprotective Effects
Research into the neuroprotective effects of similar compounds has indicated that antagonism of adenosine A2A receptors can mitigate neurotoxicity associated with conditions like Alzheimer's disease. The potential application of this compound in this context warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine?
- Methodological Answer : The compound can be synthesized via Wittig-Horner reactions or Suzuki-Miyaura cross-coupling to establish the (E)-configured ethenyl linkage. For example, a Wittig reaction using 2-fluoropyridine-4-carbaldehyde and dimethylaminomethyltriphenylphosphonium ylide could yield the target structure. Purification via column chromatography and recrystallization ensures stereochemical purity .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans-vinylic protons). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELX programs for refinement ) is recommended, as demonstrated for analogous ethenylpyridyl compounds .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases, as tertiary amines and fluoropyridines are susceptible to nucleophilic substitution or ring-opening reactions. Stability assays (e.g., HPLC monitoring over time) are advised .
Q. How does the fluoropyridinyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the pyridine ring toward electrophilic aromatic substitution but may deactivate it in palladium-catalyzed couplings due to reduced electron density. Optimize catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) to mitigate steric hindrance from the dimethylamino group .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. Compare with experimental UV-Vis and fluorescence data to validate π-conjugation effects from the ethenyl linkage .
Q. What strategies address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer : For conflicting NMR or IR results, re-evaluate solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism. Use solvent correction models in DFT. For crystallographic disagreements, check for thermal motion artifacts or twinning via SHELXL refinement .
Q. How can this compound be applied in pharmacological target engagement studies?
- Methodological Answer : Functionalize the dimethylamino group as a hydrogen-bond donor/acceptor in receptor-ligand assays. Use fluorescence tagging (e.g., coumarin derivatives ) to track binding kinetics. Screen against kinase or GPCR targets due to pyridine’s affinity for metalloenzymes .
Q. What are the challenges in crystallizing this compound?
- Methodological Answer : The compound’s flexibility (rotatable ethenyl bond) and low melting point complicate crystal growth. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) and cryocooling (100 K) to stabilize weak intermolecular interactions. Employ twin refinement in SHELXL if mosaicity arises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
